molecular formula C36H42N2O9 B602037 バゼドキセフェン-4'-グルクロニド CAS No. 328933-64-8

バゼドキセフェン-4'-グルクロニド

カタログ番号: B602037
CAS番号: 328933-64-8
分子量: 646.74
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bazedoxifene-4’-Glucuronide is a metabolite of Bazedoxifene, a selective estrogen receptor modulator. Bazedoxifene is primarily used in the treatment and prevention of postmenopausal osteoporosis and is known for its dual role as an estrogen receptor agonist and antagonist, depending on the tissue type. Bazedoxifene-4’-Glucuronide is formed through the glucuronidation process, which is a common metabolic pathway for many drugs, enhancing their solubility and excretion.

科学的研究の応用

Pharmacokinetics

Bazedoxifene-4'-glucuronide plays a crucial role in understanding the pharmacokinetics of bazedoxifene. Studies indicate that after oral administration, bazedoxifene is rapidly absorbed and metabolized predominantly through glucuronidation, with bazedoxifene-4'-glucuronide being one of the major metabolites detected in plasma and feces . The kinetic parameters for the formation of this glucuronide were characterized using liver and intestinal microsomes, revealing important insights into its metabolic pathways.

Drug Development

The study of bazedoxifene-4'-glucuronide is pivotal in drug development processes. By elucidating the metabolic pathways and potential drug interactions involving this metabolite, researchers can better predict how bazedoxifene behaves in clinical settings. Understanding its formation through UDP-glucuronosyltransferases (UGTs) also aids in optimizing dosing regimens and minimizing adverse effects associated with drug metabolism .

Cancer Research

Recent investigations have highlighted the potential role of bazedoxifene and its metabolites, including bazedoxifene-4'-glucuronide, in cancer therapy. Specifically, studies have explored how these compounds can inhibit pathways associated with tumor growth, such as the interleukin-6/glycoprotein 130 signaling pathway. This suggests that bazedoxifene-4'-glucuronide may have therapeutic implications beyond osteoporosis treatment, particularly in oncology.

Toxicology

Assessing the safety profile of bazedoxifene-4'-glucuronide is essential for understanding its potential side effects. Toxicological studies evaluate how this metabolite interacts with various biological systems and its impact on cellular functions. Such assessments are crucial for determining the risk-benefit ratio when considering bazedoxifene for long-term use in postmenopausal women .

Comparative Analysis with Other SERMs

Bazedoxifene-4'-glucuronide can be compared to other SERMs like raloxifene and tamoxifen to evaluate differences in their pharmacological effects and safety profiles. For instance, while both bazedoxifene and raloxifene are used for osteoporosis prevention, bazedoxifene has shown superior efficacy in reducing nonvertebral fractures among high-risk patients. This comparative analysis helps position bazedoxifene-4'-glucuronide within a broader context of estrogen receptor modulators.

Data Table: Key Metabolic Pathways and Effects

Parameter Bazedoxifene Bazedoxifene-4'-Glucuronide Bazedoxifene-5-Glucuronide
Major Metabolic Pathway GlucuronidationGlucuronidationGlucuronidation
Predominant Metabolite -YesYes
Kinetic Parameters (K_m) 5.1 - 33.1 µMSimilar rangeLower than 11.1 µM
V_max Values 0.8 - 2.9 nmol/(min·mg)Higher than BZA-50.1 - 1.2 nmol/(min·mg)
Therapeutic Uses Osteoporosis treatmentPotential cancer therapyLess studied

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Bazedoxifene-4’-Glucuronide involves the glucuronidation of Bazedoxifene. This process is typically catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and appropriate pH and temperature conditions to facilitate the enzymatic activity.

Industrial Production Methods: Industrial production of Bazedoxifene-4’-Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors where Bazedoxifene is incubated with liver microsomes or recombinant UGT enzymes. The reaction is monitored and optimized for maximum yield and purity of the glucuronide product.

化学反応の分析

Types of Reactions: Bazedoxifene-4’-Glucuronide primarily undergoes metabolic reactions, including:

    Glucuronidation: The primary reaction forming Bazedoxifene-4’-Glucuronide from Bazedoxifene.

    Hydrolysis: Under certain conditions, the glucuronide can be hydrolyzed back to Bazedoxifene.

Common Reagents and Conditions:

    Glucuronidation: UDP-glucuronic acid, UGT enzymes, liver microsomes, pH 7.4, 37°C.

    Hydrolysis: Acidic or basic conditions, elevated temperatures.

Major Products:

    From Glucuronidation: Bazedoxifene-4’-Glucuronide.

    From Hydrolysis: Bazedoxifene.

作用機序

Bazedoxifene-4’-Glucuronide exerts its effects primarily through its parent compound, Bazedoxifene. Bazedoxifene acts as a selective estrogen receptor modulator, binding to estrogen receptors and exerting tissue-specific agonist or antagonist effects. This modulation helps in reducing bone resorption and maintaining bone density in postmenopausal women .

類似化合物との比較

    Raloxifene: Another selective estrogen receptor modulator used in the prevention of osteoporosis.

    Tamoxifen: A selective estrogen receptor modulator used in the treatment of breast cancer.

    Ospemifene: Used for the treatment of dyspareunia and vaginal atrophy.

Comparison:

Bazedoxifene-4’-Glucuronide stands out due to its specific metabolic pathway and its role in enhancing the pharmacokinetic profile of Bazedoxifene, making it a valuable compound in both clinical and research settings.

生物活性

Bazedoxifene-4'-glucuronide (BZA-4'-G) is a significant metabolite of bazedoxifene, a selective estrogen receptor modulator (SERM) primarily used for the prevention and treatment of postmenopausal osteoporosis. Understanding the biological activity of BZA-4'-G is crucial for elucidating the pharmacological effects and therapeutic potential of bazedoxifene.

Metabolism and Formation

Bazedoxifene undergoes extensive metabolism via glucuronidation, primarily catalyzed by UDP-glucuronosyltransferases (UGTs). The major metabolic pathways involve the formation of BZA-4'-G and bazedoxifene-5-glucuronide (BZA-5-G). Research indicates that BZA-4'-G is predominantly formed in human liver microsomes and hepatocytes, with a significant ratio observed in various intestinal microsomes as well. Specifically, the formation ratios of BZA-4'-G to BZA-5-G were found to be approximately 73:1 in liver microsomes and 56:1 in hepatocytes .

Kinetic Parameters

The kinetic parameters for the formation of BZA-4'-G have been determined through studies involving human liver microsomes and intestinal tissues. The KmK_m values for BZA-4'-G formation ranged from 5.1 to 33.1 µM, while VmaxV_{max} values varied from 0.8 to 2.9 nmol/(min·mg) protein . These findings highlight the efficiency of UGTs in metabolizing bazedoxifene into its glucuronide forms.

Bazedoxifene acts as an estrogen receptor modulator, functioning as both an agonist and antagonist depending on the tissue type. This dual action is critical in mediating its effects on bone density and potential anti-cancer properties. BZA-4'-G retains some biological activity, contributing to the overall pharmacological profile of bazedoxifene.

Effects on Endometriosis

In preclinical studies, bazedoxifene has demonstrated efficacy in reducing endometrial tissue proliferation in mouse models of endometriosis. Treatment with bazedoxifene led to decreased expression of proliferative markers such as PCNA and ERα, suggesting that its action may involve antagonism of estrogen-mediated signaling pathways . This effect could be partly attributed to its active metabolites, including BZA-4'-G.

Potential Therapeutic Applications

Recent studies have explored the potential of bazedoxifene as an anti-cancer agent, particularly targeting IL-6/GP130 signaling pathways associated with various cancers. Research indicates that bazedoxifene can inhibit cancer cell proliferation in breast cancer models, showcasing its potential beyond osteoporosis treatment . The role of BZA-4'-G in these mechanisms warrants further investigation.

Pharmacokinetics and Elimination

Bazedoxifene exhibits a half-life of approximately 30 hours, with glucuronidation being the primary route of metabolism. Notably, concentrations of BZA-4'-G are observed to be about ten times higher than those of unchanged bazedoxifene in plasma following oral administration . This highlights the significance of glucuronidation in determining the pharmacokinetic profile of the drug.

Case Studies and Clinical Implications

Clinical studies have shown that genetic polymorphisms, such as UGT1A1*28, can influence the metabolism and clearance rates of bazedoxifene metabolites like BZA-4'-G. Variations in metabolic clearance due to genetic factors may affect individual responses to treatment, emphasizing the importance of personalized medicine approaches in utilizing bazedoxifene effectively .

Summary Table: Key Characteristics of Bazedoxifene-4'-Glucuronide

Parameter Value
Primary Metabolite Bazedoxifene-4'-Glucuronide
Formation Ratio (BZA-4':BZA-5') 73:1 (Liver), 56:1 (Hepatocytes)
K_m Values 5.1 - 33.1 µM
V_max Values 0.8 - 2.9 nmol/(min·mg) protein
Half-life ~30 hours
Major Route of Elimination Feces

特性

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N2O9/c1-22-28-20-25(39)10-15-29(28)38(21-23-6-11-26(12-7-23)45-19-18-37-16-4-2-3-5-17-37)30(22)24-8-13-27(14-9-24)46-36-33(42)31(40)32(41)34(47-36)35(43)44/h6-15,20,31-34,36,39-42H,2-5,16-19,21H2,1H3,(H,43,44)/t31-,32-,33+,34-,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGWKISUWBXXJZ-VNOFEJHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747083
Record name 4-[1-({4-[2-(Azepan-1-yl)ethoxy]phenyl}methyl)-5-hydroxy-3-methyl-1H-indol-2-yl]phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328933-64-8
Record name Bazedoxifene-4'-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328933648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[1-({4-[2-(Azepan-1-yl)ethoxy]phenyl}methyl)-5-hydroxy-3-methyl-1H-indol-2-yl]phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAZEDOXIFENE-4'-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7UK9P79LJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary metabolic pathway of Bazedoxifene in humans, and what is the significance of Bazedoxifene-4'-glucuronide in this process?

A1: Glucuronidation is the primary metabolic pathway of Bazedoxifene in humans. [] Bazedoxifene-4'-glucuronide is one of the two major metabolites formed during this process, the other being Bazedoxifene-5-glucuronide. [] While Bazedoxifene-5-glucuronide is the predominant metabolite found in plasma, Bazedoxifene-4'-glucuronide constitutes a smaller but significant portion of the circulating metabolites. [] This highlights the role of UDP-glucuronosyltransferases (UGTs) in Bazedoxifene metabolism. []

Q2: Which UGT enzymes are primarily involved in the formation of Bazedoxifene-4'-glucuronide?

A2: Research indicates that UGT1A1, UGT1A8, and UGT1A10 are the most active UGT isoforms involved in the glucuronidation of Bazedoxifene to form Bazedoxifene-4'-glucuronide. [] This finding underscores the significance of these specific enzymes in the metabolic pathway of Bazedoxifene.

Q3: How does the UGT1A1*28 polymorphism affect the metabolism of Bazedoxifene, particularly the formation of Bazedoxifene-4'-glucuronide?

A3: The UGT1A128 polymorphism significantly impacts the metabolic clearance of Bazedoxifene. [] Individuals homozygous for the UGT1A128 allele exhibit a 7 to 10-fold lower metabolic clearance for both Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide compared to other genotypes. [] This suggests that individuals with this polymorphism may experience altered pharmacokinetics of Bazedoxifene, potentially influencing its efficacy and requiring further investigation.

Q4: How is Bazedoxifene excreted, and what role do metabolites like Bazedoxifene-4'-glucuronide play in this process?

A4: Following oral administration, Bazedoxifene is primarily excreted in feces. [, ] While Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide are the major circulating metabolites, unchanged Bazedoxifene is the predominant form found in feces. [] This suggests that these glucuronide metabolites are likely hydrolyzed back to Bazedoxifene by intestinal bacterial enzymes before excretion. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。